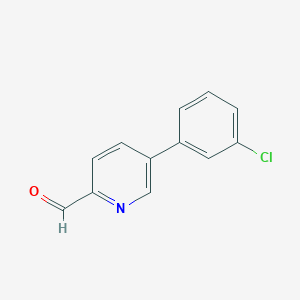

5-(3-Chlorophenyl)picolinaldehyde

Vue d'ensemble

Description

5-(3-Chlorophenyl)picolinaldehyde is a chemical compound with the formula C12H8ClNO . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 5-(3-Chlorophenyl)picolinaldehyde consists of 12 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The molecular weight is 217.65 .Applications De Recherche Scientifique

Analytical Reagent Applications

- Picolinaldehyde derivatives as analytical reagents: Picolinaldehyde derivatives, including those with chloro groups, have been synthesized for their potential as analytical reagents. Their basicity and reactivity with divalent metal ions in slightly basic media form colored chelates, useful in metal ion detection. The chloro derivative demonstrates significant distribution coefficients between chloroform and water, indicating its potential as an analytical tool in metal ion detection (Otomo & Kodama, 1973).

Applications in Coordination Chemistry and Catalysis

- Formation of metal complexes: Picolinaldehyde derivatives are used in forming complexes with metals like rhenium. These complexes have applications in reactions like the reversible binding of CO2, highlighting their potential in catalysis and environmental applications (Stichauer et al., 2017).

- Use in chemoenzymatic dynamic kinetic resolutions: Picolinaldehyde-based metal complexes are identified as low-cost and environmentally friendly catalysts for racemization of amino acids. They demonstrate compatibility with protease-mediated transformations, suggesting their utility in chemoenzymatic processes (Felten, Zhu, & Aron, 2010).

Applications in Organic Synthesis and Ligand Design

- Synthesis of N-heterocyclic carbenes (NHCs): The coupling reaction involving substituted picolinaldehydes leads to the efficient production of NHCs. This has implications in organic synthesis, where NHCs are valuable ligands for various catalytic applications (Hutt & Aron, 2011).

- Design of transition metal complexes: Picolinaldehyde derivatives are used in designing first-row transition metal complexes. These complexes have varied applications, including in catalysis and materials science (Grünwald et al., 2011).

Environmental and Bioremediation Studies

- Degradation studies involving halogenated compounds: Research on Sphingomonas paucimobilis BPSI-3 shows its capability to degrade halogenated compounds, producing chlorinated picolinic acids. This has implications for bioremediation and understanding the microbial degradation of environmental pollutants (Davison, Jardine, & Karuso, 1999).

Mécanisme D'action

A paper titled “Research Paper Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione – a novel anticonvulsant drug candidate” discusses the mechanism of action of a compound similar to 5-(3-Chlorophenyl)picolinaldehyde . It suggests that the compound interacts with different molecular targets, including GABAA receptors and voltage-gated sodium channels .

Safety and Hazards

Orientations Futures

A paper titled “Chiral Lewis acid-bonded picolinaldehyde enables enantiodivergent carbonyl catalysis in the Mannich/condensation reaction of glycine ester” discusses a new strategy of asymmetric carbonyl catalysis via a chiral Lewis acid-bonded aldehyde . This suggests potential future directions for research involving 5-(3-Chlorophenyl)picolinaldehyde and similar compounds .

Propriétés

IUPAC Name |

5-(3-chlorophenyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO/c13-11-3-1-2-9(6-11)10-4-5-12(8-15)14-7-10/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVWVPABHHQMMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CN=C(C=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70494578 | |

| Record name | 5-(3-Chlorophenyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70494578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61704-37-8 | |

| Record name | 5-(3-Chlorophenyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70494578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-Hydroxyethoxy)ethoxy]propan-2-ol](/img/structure/B3054657.png)

![4H-Cyclopenta[lmn]phenanthridine 5,9-dione](/img/structure/B3054661.png)